N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide
CAS No.: 881440-46-6
Cat. No.: VC7263279
Molecular Formula: C19H15ClN4O4S
Molecular Weight: 430.86
* For research use only. Not for human or veterinary use.
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide - 881440-46-6](/images/structure/VC7263279.png)
Specification
CAS No. | 881440-46-6 |
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Molecular Formula | C19H15ClN4O4S |
Molecular Weight | 430.86 |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H15ClN4O4S/c20-12-3-1-11(2-4-12)7-14-18(26)22-19(24-23-14)29-9-17(25)21-13-5-6-15-16(8-13)28-10-27-15/h1-6,8H,7,9-10H2,(H,21,25)(H,22,24,26) |
Standard InChI Key | QMQAVOVPXAHZJC-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features three primary components:
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1,3-Benzodioxol-5-yl group: A fused bicyclic structure with oxygen atoms at positions 1 and 3, contributing to electron-rich aromatic systems. This motif is prevalent in bioactive molecules due to its metabolic stability and ability to engage in π-π interactions .
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1,2,4-Triazin-3-yl core: A nitrogen-rich heterocycle substituted at position 6 with a 4-chlorobenzyl group and at position 5 with a hydroxyl group. The triazine ring’s electron-deficient nature facilitates interactions with biological targets, while the 4-chlorobenzyl substituent enhances lipophilicity and target affinity .
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Sulfanyl-acetamide linker: A thioether bridge connecting the benzodioxole and triazine moieties. The sulfanyl group improves solubility and may participate in redox-mediated bioactivation .
Key Physicochemical Data (Inferred from Analogs):
Property | Value | Source Analog |
---|---|---|
Molecular Formula | C₁₉H₁₅ClN₄O₄S | |
Molecular Weight | 442.87 g/mol | Calculated |
LogP (Partition Coefficient) | ~2.8 (Predicted) | |
Solubility | Moderate in DMSO, low in water |
Synthesis and Derivatives
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous triazine-benzodioxole hybrids suggest a multi-step approach:
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Triazine Ring Formation: Cyclocondensation of thiosemicarbazides with α-keto acids or esters to yield 5-hydroxy-1,2,4-triazin-3(2H)-one intermediates .
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Chlorobenzyl Substitution: Alkylation at position 6 using 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
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Sulfanyl-Acetamide Coupling: Reaction of the triazine-thiol intermediate with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide via nucleophilic substitution .
Representative Reaction Scheme:
Structural Modifications
Modifications reported in analogs include:
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Replacement of 4-chlorobenzyl with alkyl or aryl groups to tune lipophilicity.
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Substitution of the hydroxyl group with methoxy or amino functionalities to enhance hydrogen-bonding capacity .
Biological Activity and Mechanisms
Comparative MIC Data (Analog Compounds):
Compound | MIC (μM) vs. Mtb H37Rv | Source |
---|---|---|
5-(5-Nitrothiophen-2-yl)-3-phenylpyrazole | 5.71 | |
Triazin-3-yl acetamide derivatives | 3.2–10.4 |
Anticancer Activity
Benzodioxole-triazine hybrids exhibit topoisomerase II inhibition and ROS generation in cancer cells. The sulfanyl linkage may contribute to redox cycling, inducing oxidative stress .
Physicochemical and Pharmacokinetic Profiling
Stability and Reactivity
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Hydrolytic Stability: The triazine ring is susceptible to hydrolysis under acidic conditions, necessitating formulation adjustments for oral delivery.
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Redox Activity: The sulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, altering bioavailability .
ADME Properties (Predicted)
Parameter | Value | Method/Source |
---|---|---|
Plasma Protein Binding | 89–92% | QikProp |
CYP450 Inhibition | Moderate (CYP3A4) | admetSAR |
Half-Life | ~4.2 hours | PKSim |
Applications and Future Directions
Therapeutic Applications
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Tuberculosis: As a next-generation antimycobacterial agent targeting resistant strains .
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Oncology: Potential use in combination therapies to exploit redox-mediated cytotoxicity .
Challenges and Optimization
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